3-(2-Chlorophenyl)-1-(3-cyclopropyl-3-oxo-1-phenylpropyl)-1-(4-methylphenyl)urea
Description
3-(2-Chlorophenyl)-1-(3-cyclopropyl-3-oxo-1-phenylpropyl)-1-(4-methylphenyl)urea is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The unique structure of this compound, featuring multiple aromatic rings and functional groups, suggests potential for various chemical reactions and applications.
Properties
IUPAC Name |
3-(2-chlorophenyl)-1-(3-cyclopropyl-3-oxo-1-phenylpropyl)-1-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O2/c1-18-11-15-21(16-12-18)29(26(31)28-23-10-6-5-9-22(23)27)24(17-25(30)20-13-14-20)19-7-3-2-4-8-19/h2-12,15-16,20,24H,13-14,17H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQVGZJVAYFRSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(CC(=O)C2CC2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-1-(3-cyclopropyl-3-oxo-1-phenylpropyl)-1-(4-methylphenyl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine under controlled conditions.
Introduction of Substituents: The aromatic rings and other substituents can be introduced through various substitution reactions, such as Friedel-Crafts acylation or alkylation.
Cyclopropyl Group Addition: The cyclopropyl group can be added via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl or phenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its urea core.
Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible applications in treating diseases due to its unique structure.
Industry
Agrochemicals: Potential use as a pesticide or herbicide.
Materials Science: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-1-(3-cyclopropyl-3-oxo-1-phenylpropyl)-1-(4-methylphenyl)urea would depend on its specific application. Generally, it may involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-1-(3-oxo-1-phenylpropyl)-1-(4-methylphenyl)urea: Lacks the cyclopropyl group.
3-(2-Chlorophenyl)-1-(3-cyclopropyl-3-oxo-1-phenylpropyl)-1-phenylurea: Lacks the methyl group on the phenyl ring.
3-(2-Chlorophenyl)-1-(3-cyclopropyl-3-oxo-1-phenylpropyl)-1-(4-methylphenyl)thiourea: Contains a sulfur atom instead of oxygen in the urea core.
Uniqueness
Structural Complexity: The presence of multiple aromatic rings and functional groups.
Reactivity: Unique reactivity due to the combination of substituents.
Applications: Potential for diverse applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
